5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 2-chlorophenyl group, a 4-(4-fluorophenyl)piperazine moiety, and an ethyl chain. This structure combines multiple pharmacophoric elements:
- Thiazolo-triazole backbone: Known for its bioisosteric properties with purine bases, enabling interactions with enzymatic targets .
- Piperazine ring: Enhances solubility and modulates receptor binding, particularly in serotonin/dopamine receptor ligands .
- Halogenated aryl groups: The 2-chlorophenyl and 4-fluorophenyl substituents improve metabolic stability and target selectivity .
Condensation of substituted hydrazines with thiazole precursors .
Alkylation/arylation reactions to introduce the ethyl and chlorophenyl groups .
Piperazine coupling via nucleophilic substitution or reductive amination .
Properties
IUPAC Name |
5-[(2-chlorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(17-5-3-4-6-18(17)24)29-13-11-28(12-14-29)16-9-7-15(25)8-10-16/h3-10,20,31H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHBBLHXSBAPNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties and potential applications in pharmacology.
Structural Characteristics
This compound features a thiazole ring fused with a triazole, alongside a piperazine moiety. Such structural components are known to enhance pharmacological properties and are often associated with various biological activities.
Antifungal Activity
Research has indicated that 5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibits significant antifungal activity. A study published in Bioorganic & Medicinal Chemistry Letters reported its effectiveness against several fungal strains, including:
| Fungal Strain | Activity Level |
|---|---|
| Candida albicans | Effective |
| Aspergillus fumigatus | Effective |
These findings suggest that the compound could be a candidate for developing antifungal therapies; however, further research is necessary to explore its efficacy and mechanisms of action in clinical settings .
The specific mechanisms by which this compound exerts its antifungal effects remain to be fully elucidated. Preliminary studies suggest that the interaction of the thiazole and triazole rings with fungal cell membranes may disrupt their integrity, leading to cell death. Future studies should focus on detailed mechanistic investigations.
Synthesis and Modification
The synthesis of 5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step synthetic pathways. The potential for structural modifications could lead to derivatives with enhanced biological activity or reduced toxicity profiles.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with 5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol , which also exhibit notable biological activities:
| Compound Name | Biological Activity |
|---|---|
| 4-Oxo-2-thioxothiazolidin-3-yl derivatives | Antiproliferative |
| Piperidine derivatives | Antibacterial and anticancer |
| Sulfonamide derivatives | Antibacterial and enzyme inhibition |
These comparisons highlight the diverse pharmacological potential of compounds containing similar heterocyclic structures .
Case Studies
A relevant case study involved the evaluation of thiazolidinone compounds that exhibited moderate to strong antiproliferative activity against human leukemia cell lines. The study emphasized the importance of functional group variations on the efficacy of these compounds . Such insights can guide future research on 5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol , particularly in exploring its anticancer properties.
Scientific Research Applications
Pharmacological Applications
1. Antifungal Activity
Research has demonstrated that 5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol exhibits antifungal properties. A study published in Bioorganic & Medicinal Chemistry Letters indicated its effectiveness against strains such as Candida albicans and Aspergillus fumigatus . Further investigations are necessary to elucidate its mechanism of action and clinical efficacy.
2. Anticancer Potential
The compound's structural features suggest possible anticancer activity. Preliminary studies have shown that related compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing thiazole and triazole rings have been noted for their antitumor activities . Ongoing research aims to evaluate the specific anticancer mechanisms of this compound through in vitro assays.
3. Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may also possess neuropharmacological properties. Piperazine derivatives are known for their activity as anxiolytics and antidepressants. Investigations into the central nervous system effects of this compound could reveal new therapeutic avenues for mental health disorders.
Synthesis and Modification
The synthesis of 5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step synthetic pathways that may include:
- Formation of the Thiazole-Triazole Core : This involves cyclization reactions that create the fused ring system.
- Piperazine Attachment : The piperazine group is introduced through alkylation or acylation methods.
- Chlorination and Fluorination : These halogenation steps are crucial for enhancing biological activity.
Such synthetic strategies allow for further modifications to optimize pharmacological properties.
Interaction Studies
Understanding how 5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol interacts with biological targets is essential for its development as a therapeutic agent. Interaction studies typically include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanism of Action Studies : Investigating the biochemical pathways affected by the compound.
These studies are vital for determining the therapeutic potential and safety profile of the compound.
Comparison with Similar Compounds
Key Observations:
The 4-fluorophenyl-piperazine moiety improves metabolic stability over 4-ethoxy-3-methoxyphenyl derivatives, which are prone to oxidative demethylation .
Structural Flexibility vs. Rigidity :
- The thiazolo-triazole core in the target compound adopts a planar conformation, similar to isostructural analogs in , but the perpendicular orientation of the fluorophenyl group may influence membrane permeability .
Pharmacological Potential: Molecular docking studies on triazole-thiadiazole hybrids () suggest that the target compound’s triazole core could inhibit fungal 14-α-demethylase (PDB: 3LD6) with comparable binding energy (−9.2 kcal/mol) to fluconazole (−8.7 kcal/mol) .
Synthetic Challenges :
- Unlike ’s tetrazole derivatives, the target compound’s thiazolo-triazole core requires stringent regioselective synthesis to avoid byproducts like 1,2,3-triazole isomers .
Q & A
Q. What is the optimal synthetic pathway for this compound?
The compound can be synthesized via a multi-step procedure involving heterocyclic condensation. A general approach involves reacting substituted chlorobenzoyl chloride derivatives (e.g., 4-(4-fluorophenyl)piperazine) with intermediates like thiazolo-triazole precursors under heterogeneous catalysis. Key steps include:
- Use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5, 10 wt%) as a catalyst at 70–80°C for 1 hour .
- Monitoring reaction progress via TLC, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid .
- Confirmation of intermediates via IR and H NMR (e.g., characteristic peaks: thiazole C-S-C stretch at ~680 cm, aromatic protons at δ 7.2–8.1 ppm) .
Q. How is spectroscopic characterization performed for this compound?
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at 750–550 cm, triazole N-H bend at ~1500 cm) .
- H NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm), ethyl groups (δ 1.2–1.5 ppm for CH, δ 2.5–3.0 ppm for CH), and piperazine protons (δ 3.0–3.5 ppm) .
- Elemental Analysis : Verify purity (>95%) by matching calculated vs. observed C, H, N percentages .
Q. What purification methods are effective for isolating this compound?
- Recrystallization : Use hot aqueous acetic acid or ethanol to remove unreacted starting materials .
- Column Chromatography : Employ silica gel with a gradient eluent (e.g., ethyl acetate/hexane 3:7 to 1:1) for complex mixtures .
Q. How can stability and solubility be assessed?
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–10) using HPLC or UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies under heat (40–60°C) and light exposure, monitored via HPLC .
Advanced Research Questions
Q. How can reaction yields be optimized when synthesizing this compound?
- Catalyst Screening : Compare Bleaching Earth Clay with alternatives like Amberlyst-15 or zeolites to improve regioselectivity .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of aromatic intermediates .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 1 hour) while maintaining yields >85% .
Q. How to resolve contradictions in spectral data interpretation?
- 2D NMR (COSY, HSQC) : Differentiate overlapping aromatic protons (e.g., distinguishing 2-chlorophenyl vs. 4-fluorophenyl environments) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., methyl group orientation on thiazole) by comparing with structurally similar compounds (e.g., ethyl 2-[5-(4-chlorophenyl)pyrazol-3-yl]thiazole derivatives) .
Q. What strategies validate biological activity predictions from molecular docking?
- Target Selection : Prioritize enzymes like 14-α-demethylase (PDB: 3LD6) based on docking scores (<-8.5 kcal/mol) .
- In Vitro Assays : Validate antifungal activity via microdilution (MIC ≤ 16 µg/mL against Candida albicans) .
- SAR Analysis : Modify substituents (e.g., replacing 4-fluorophenyl with 4-methoxyphenyl) to correlate docking results with bioactivity trends .
Q. How to address discrepancies in biological activity across studies?
- ADME/Tox Profiling : Assess bioavailability (e.g., Caco-2 permeability >5 × 10 cm/s) and cytochrome P450 inhibition to rule out false positives .
- Dose-Response Curves : Confirm EC values in multiple cell lines (e.g., HepG2 vs. HEK293) to identify cell-specific effects .
Q. What computational methods predict pharmacokinetic properties?
Q. How to design structural analogs with enhanced activity?
- Synthon Approach : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to improve hydrophobic interactions .
- Bioisosteric Replacement : Substitute the thiazolo-triazole core with oxazolo-pyridine derivatives to modulate electron density .
Methodological Notes
- Contradiction Management : Conflicting spectral or bioactivity data require cross-validation using orthogonal techniques (e.g., LC-MS for purity, SPR for binding affinity).
- Advanced Synthesis : For scale-up, optimize solvent recovery (e.g., PEG-400 recycling via distillation) and reduce catalyst loading to <5 wt% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
